![molecular formula C23H29N3O3 B4132239 N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4132239.png)
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide
Overview
Description
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide, also known as MP-10, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MP-10 is a member of the piperazine class of compounds and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide is not fully understood, but it is thought to act as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of mood, appetite, and stress response, and has been implicated in a range of psychiatric disorders. By blocking the activity of this receptor, N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide may help to regulate these processes and reduce symptoms of depression, anxiety, and addiction.
Biochemical and Physiological Effects
In addition to its effects on mood and addiction, N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress, suggesting that it may have potential as a treatment for a range of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide as a research tool is that it is relatively easy to synthesize and has been well-characterized in a range of studies. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
Future Directions
There are a number of future directions for research on N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide. One area of interest is to further explore its potential as a treatment for depression, anxiety, and addiction. This could involve further animal studies, as well as clinical trials in humans. Another area of interest is to explore its potential as a treatment for other conditions, such as inflammation and oxidative stress. Finally, future research could focus on developing new compounds based on the structure of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide, with the aim of improving its efficacy and reducing any potential side effects.
Scientific Research Applications
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide has been shown to have a range of potential applications in scientific research. One area of interest is its potential as a treatment for depression and anxiety. In animal studies, N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide has been shown to have anxiolytic and antidepressant effects, suggesting that it may be a promising candidate for further development as a therapeutic agent.
Another area of interest is the potential use of N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide in the treatment of addiction. In animal studies, N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide has been shown to reduce the reinforcing effects of cocaine and alcohol, suggesting that it may be a useful tool for the development of new treatments for addiction.
properties
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-3-4-9-22(27)24-19-12-10-18(11-13-19)23(28)26-16-14-25(15-17-26)20-7-5-6-8-21(20)29-2/h5-8,10-13H,3-4,9,14-17H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCZEGVFOZMMHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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